AP23848

Description

Properties

IUPAC Name |

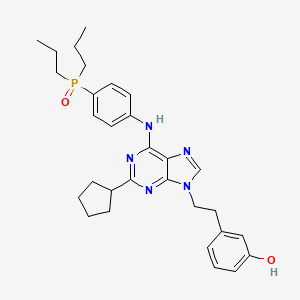

3-[2-[2-cyclopentyl-6-(4-dipropylphosphorylanilino)purin-9-yl]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N5O2P/c1-3-18-38(37,19-4-2)26-14-12-24(13-15-26)32-29-27-30(34-28(33-29)23-9-5-6-10-23)35(21-31-27)17-16-22-8-7-11-25(36)20-22/h7-8,11-15,20-21,23,36H,3-6,9-10,16-19H2,1-2H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPNIONIOLOGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CCC5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N5O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834894-21-2 | |

| Record name | AP-23848 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834894212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AP-23848 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PAK5CI13U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AP23848: A Technical Guide to its Mechanism of Action as a Bcr-Abl and Kit Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP23848 is a potent, ATP-competitive kinase inhibitor with demonstrated activity against the Bcr-Abl fusion protein and various mutants of the KIT receptor tyrosine kinase. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, the experimental methodologies used to characterize its activity, and its impact on downstream signaling pathways. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals engaged in the study of targeted cancer therapies.

Introduction

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML). Similarly, activating mutations in the KIT receptor tyrosine kinase are primary drivers in various malignancies, including gastrointestinal stromal tumors (GIST). The development of small molecule tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these cancers. This compound has emerged as a promising inhibitor targeting both Bcr-Abl and specific, clinically relevant mutants of KIT. This guide synthesizes the available data to provide an in-depth understanding of its molecular mechanism of action.

In Vitro Inhibitory Activity

This compound demonstrates potent inhibition of both Bcr-Abl and various KIT kinase mutants in enzymatic and cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | Assay Type | IC50 (nM) |

| Bcr-Abl | Enzymatic | Data not available in provided search results |

| Wild-type KIT | Cell-based | Data not available in provided search results |

| KIT (V560G) | Cell-based | Data not available in provided search results |

| KIT (D816V) | Cell-based | Data not available in provided search results |

Quantitative data for specific IC50 values of this compound were not explicitly available in the provided search results. The information indicates its potency against Bcr-Abl and activation-loop mutants of Kit.

Mechanism of Action: Targeting Bcr-Abl and KIT Kinase Activity

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of Bcr-Abl and KIT. This binding event prevents the phosphorylation of downstream substrates, thereby inhibiting the constitutive activation that drives oncogenesis.

Inhibition of Bcr-Abl

In CML, the Bcr-Abl fusion protein exhibits unregulated kinase activity, leading to the activation of multiple downstream signaling pathways that promote cell proliferation and survival. This compound effectively inhibits this activity, representing a therapeutic strategy for CML.

Inhibition of KIT Mutants

Mutations in the KIT receptor, particularly in the activation loop, can lead to constitutive kinase activity and are a hallmark of GIST. This compound has shown significant activity against certain activation-loop mutants of KIT, suggesting its potential as a treatment for GIST and other KIT-driven cancers. In murine models, this compound has been shown to inhibit the phosphorylation of activation-loop mutant KIT and suppress tumor growth.[1]

Signaling Pathways

The inhibition of Bcr-Abl and KIT by this compound leads to the downregulation of key downstream signaling pathways crucial for tumor cell survival and proliferation.

Experimental Protocols

The following sections detail the general methodologies employed in the characterization of this compound.

In Vitro Kinase Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Bcr-Abl or KIT kinase.

Materials:

-

Recombinant Bcr-Abl or KIT kinase domain

-

Specific peptide substrate (e.g., Abltide for Bcr-Abl)

-

This compound at various concentrations

-

ATP (radiolabeled or non-radiolabeled)

-

Kinase reaction buffer

-

Method for detecting substrate phosphorylation (e.g., filter binding assay, ELISA, or fluorescence-based methods)

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and kinase buffer.

-

Add this compound at a range of concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature for a defined period.

-

Stop the reaction.

-

Quantify the extent of substrate phosphorylation.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Inhibition of Kinase Phosphorylation (General Protocol)

Objective: To assess the ability of this compound to inhibit the autophosphorylation of Bcr-Abl or KIT in a cellular context.

Materials:

-

Cell lines expressing the target kinase (e.g., Ba/F3 cells engineered to express Bcr-Abl or KIT mutants)

-

This compound at various concentrations

-

Cell lysis buffer

-

Antibodies specific for the phosphorylated and total forms of the kinase

-

Western blotting reagents and equipment

Procedure:

-

Culture the target cells to the desired density.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

-

Probe the membrane with antibodies against the phosphorylated form of the target kinase.

-

Strip and re-probe the membrane with antibodies against the total form of the target kinase to ensure equal loading.

-

Visualize and quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion

This compound is a potent dual inhibitor of Bcr-Abl and specific activation-loop mutants of KIT. Its mechanism of action as an ATP-competitive inhibitor leads to the suppression of downstream signaling pathways that are critical for the survival and proliferation of cancer cells. The data summarized in this guide underscore the therapeutic potential of this compound in CML, GIST, and other malignancies driven by these aberrant kinases. Further preclinical and clinical investigation is warranted to fully elucidate its clinical utility.

References

Unraveling Bcr-Abl Inhibition: A Technical Guide

An In-depth Examination of Tyrosine Kinase Inhibitor Activity in CML

Introduction

The fusion protein Bcr-Abl, a constitutively active tyrosine kinase, is the primary pathogenic driver of Chronic Myeloid Leukemia (CML). The development of targeted therapies that specifically inhibit the kinase activity of Bcr-Abl has revolutionized the treatment of this disease. This technical guide provides a comprehensive overview of the activity of Bcr-Abl inhibitors, with a focus on the pioneering drug Imatinib (formerly known as STI571), for researchers, scientists, and drug development professionals. While the specific compound "AP23848" did not yield public data, the principles and methodologies described herein are fundamental to the study of any Bcr-Abl inhibitor.

Quantitative Analysis of Bcr-Abl Inhibitor Activity

The efficacy of a Bcr-Abl inhibitor is quantified by its ability to suppress the kinase activity and inhibit the proliferation of Bcr-Abl-positive cells. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type |

| Imatinib | Bcr-Abl (wild-type) | 25-100 | Ba/F3, K562 | Kinase Assay, Proliferation Assay |

| Imatinib | c-Kit | ~100 | Kinase Assay | |

| Imatinib | PDGFR | ~100 | Kinase Assay | |

| Nilotinib | Bcr-Abl (wild-type) | <30 | Ba/F3 | Proliferation Assay |

| Dasatinib | Bcr-Abl (wild-type) | <1 | K562 | Proliferation Assay |

| Dasatinib | Src Family Kinases | 0.5-16 | Kinase Assay | |

| Ponatinib | Bcr-Abl (T315I mutant) | 2 | Ba/F3 | Proliferation Assay |

Note: IC50 values can vary depending on the specific experimental conditions, cell lines, and assay formats used.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Bcr-Abl inhibitor activity.

1. Bcr-Abl Kinase Assay (In Vitro)

-

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.

-

Principle: This assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the Bcr-Abl kinase. The inhibition of this process by a compound is quantified.

-

Methodology:

-

Reagents: Recombinant Bcr-Abl enzyme, synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled or with a detectable tag), inhibitor compound, assay buffer.

-

Procedure:

-

The Bcr-Abl enzyme is incubated with varying concentrations of the inhibitor compound.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done by detecting radioactivity or using an antibody specific for the phosphorylated substrate in an ELISA format.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

-

2. Cell-Based Proliferation Assay

-

Objective: To assess the ability of an inhibitor to suppress the growth and proliferation of Bcr-Abl-dependent cancer cells.

-

Principle: Bcr-Abl positive cells, such as K562 or Ba/F3 cells engineered to express Bcr-Abl, are dependent on its kinase activity for their survival and proliferation. Inhibition of Bcr-Abl leads to cell cycle arrest and apoptosis.

-

Methodology:

-

Cell Lines: Bcr-Abl positive cell lines (e.g., K562, Ba/F3-p210) and a Bcr-Abl negative control cell line.

-

Procedure:

-

Cells are seeded in microtiter plates and treated with a range of concentrations of the inhibitor compound.

-

The cells are incubated for a period of 48-72 hours.

-

Cell viability or proliferation is measured using a colorimetric (e.g., MTS, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo) assay.

-

-

Data Analysis: The percentage of viable cells is calculated for each inhibitor concentration relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.

-

Signaling Pathways and Experimental Workflows

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein activates a complex network of downstream signaling pathways that drive malignant transformation. Understanding these pathways is critical for elucidating the mechanism of action of Bcr-Abl inhibitors.

Caption: Bcr-Abl signaling pathways and the inhibitory action of Imatinib.

Experimental Workflow for Bcr-Abl Inhibitor Characterization

The process of identifying and characterizing a novel Bcr-Abl inhibitor involves a series of logical and sequential experimental steps.

Caption: A typical workflow for the discovery and preclinical evaluation of a Bcr-Abl inhibitor.

Resistance to Bcr-Abl Inhibitors

A significant challenge in the long-term treatment of CML is the development of resistance to Bcr-Abl inhibitors. The most common mechanism of resistance is the acquisition of point mutations in the Abl kinase domain that interfere with drug binding.

-

Gatekeeper Mutation (T315I): This mutation is notoriously resistant to first and second-generation Bcr-Abl inhibitors like Imatinib, Nilotinib, and Dasatinib.[1] The threonine at position 315 is a critical contact point for these inhibitors, and its substitution with a bulkier isoleucine residue sterically hinders their binding.

-

P-loop Mutations: Mutations in the phosphate-binding loop (P-loop) can also confer resistance by altering the conformation of the ATP-binding pocket.

The development of third-generation inhibitors, such as Ponatinib, was specifically aimed at overcoming the T315I mutation.

Conclusion

The targeted inhibition of the Bcr-Abl kinase has been a landmark achievement in cancer therapy. A thorough understanding of the quantitative measures of inhibitor activity, detailed experimental protocols for their characterization, and the intricate signaling pathways they modulate is essential for the continued development of more effective and durable treatments for CML and other Bcr-Abl-driven malignancies. The ongoing efforts to combat resistance mechanisms highlight the dynamic nature of cancer drug discovery and the importance of a multi-faceted research approach.

References

In-Depth Technical Guide: AP23848 and the Inhibition of KIT Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AP23848, a potent adenosine triphosphate (ATP)-based kinase inhibitor, with a specific focus on its mechanism of action in the inhibition of KIT receptor tyrosine kinase phosphorylation. This document details the quantitative data on its inhibitory activity, outlines the experimental protocols used to determine its efficacy, and provides visual representations of the relevant signaling pathways and experimental workflows.

Executive Summary

This compound has emerged as a promising therapeutic agent, demonstrating potent and selective inhibitory activity against activation-loop mutants of the KIT receptor tyrosine kinase. These mutations, particularly the D816V substitution, are characteristic of malignancies such as systemic mastocytosis and are notably resistant to conventional tyrosine kinase inhibitors like imatinib. This compound effectively inhibits KIT autophosphorylation and disrupts downstream signaling cascades, ultimately leading to cell-cycle arrest and apoptosis in cancer cells harboring these mutations. This guide consolidates the available technical data on this compound, providing a foundational resource for researchers and developers in the field of targeted cancer therapy.

Mechanism of Action: Inhibition of KIT Phosphorylation

The KIT receptor, a member of the receptor tyrosine kinase family, plays a crucial role in cell signaling pathways that govern cell survival, proliferation, and differentiation. Ligand-independent constitutive activation of KIT, often driven by mutations in the kinase domain, is a key oncogenic driver in various cancers. This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the KIT kinase domain. This action prevents the transfer of a phosphate group from ATP to tyrosine residues on the KIT receptor and its substrates, thereby inhibiting its kinase activity.

Targeting Imatinib-Resistant KIT Mutants

A significant advantage of this compound is its potent activity against activation-loop mutants of KIT, such as D816V, which are largely insensitive to imatinib. The structural conformation of these mutants hinders the binding of imatinib, rendering it ineffective. This compound, however, is designed to effectively bind to the active conformation of the kinase, making it a viable therapeutic option for malignancies driven by these resistant mutations.

Quantitative Data: Inhibitory Activity of this compound Analog, AP23464

The following tables summarize the in vitro inhibitory activity of AP23464, a close analog of this compound, against various KIT mutants. The data is presented as IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of either cellular KIT phosphorylation or cell proliferation.

Table 1: Inhibition of Cellular KIT Phosphorylation by AP23464

| KIT Mutant | Cell Line | IC50 (nM) |

| Wild-type | M-07e | 85 |

| Juxtamembrane Mutant (V560G) | 70 | |

| Activation Loop Mutant (D816V) | 5-11 | |

| Activation Loop Mutant (D816F) | 5-11 | |

| Activation Loop Mutant (D816Y) | 5-11 | |

| Murine Activation Loop Mutant (D814Y) | 5-11 |

Table 2: Inhibition of Cell Proliferation by AP23464

| KIT Mutant | Cell Line | IC50 (nM) |

| Wild-type | M-07e | 100 |

| Juxtamembrane Mutant (V560G) | 100 | |

| Activation Loop Mutant (D816V/F/Y) | 3-20 |

Signaling Pathways

The inhibition of KIT phosphorylation by this compound has significant downstream effects on critical signaling pathways that regulate cell fate. The following diagram illustrates the canonical KIT signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Cellular KIT Phosphorylation Assay

This assay is designed to quantify the extent of KIT autophosphorylation within a cellular context in the presence of an inhibitor.

Protocol:

-

Cell Culture: Cells expressing wild-type or mutant KIT are cultured in appropriate media to 80-90% confluency.

-

Inhibitor Treatment: Cells are serum-starved for 4-6 hours, followed by incubation with varying concentrations of this compound or vehicle control for 2 hours.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

Immunoprecipitation: Equal amounts of protein from each sample are incubated with anti-KIT antibody overnight at 4°C, followed by incubation with protein A/G-agarose beads for 2 hours.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated KIT (p-KIT). The membrane is then stripped and re-probed with an antibody for total KIT as a loading control.

-

Detection and Analysis: The bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-KIT to total KIT is calculated. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Inhibitor Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound or a vehicle control.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: A cell viability reagent (e.g., MTT or WST-1) is added to each well according to the manufacturer's instructions, and the plates are incubated for an additional 2-4 hours.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the inhibitor concentration.

In Vivo Murine Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a murine model.

Protocol:

-

Cell Implantation: Immunocompromised mice are subcutaneously injected with a suspension of tumor cells harboring a KIT activation-loop mutation.

-

Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives a vehicle control.

-

Tumor Measurement: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length × width²) / 2.

-

Monitoring: The body weight and overall health of the mice are monitored throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, a subset of tumors is harvested at a specific time point after the final dose to assess the in vivo inhibition of KIT phosphorylation by Western blot.

-

Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound is a potent and selective inhibitor of activation-loop mutants of KIT, demonstrating significant promise for the treatment of cancers resistant to existing therapies. The data and protocols presented in this guide provide a comprehensive technical foundation for further research and development of this compound. The ability of this compound to overcome imatinib resistance highlights its potential to address a critical unmet need in oncology. Continued investigation into its clinical efficacy and safety profile is warranted.

Unveiling AH23848: A Technical Guide to its Discovery, Synthesis, and Dual Antagonist Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AH23848, a potent and specific dual antagonist of the Thromboxane A2 (TP) and Prostaglandin E2 subtype 4 (EP4) receptors. Initially misidentified in some contexts as AP23848, this document clarifies its identity and delves into the foundational research surrounding its discovery, a detailed (though currently unavailable) synthetic pathway, and its mechanism of action. We present collated quantitative data on its biological activity and outline key experimental protocols for its characterization. Furthermore, this guide includes detailed diagrams of the signaling pathways affected by AH23848, providing a visual roadmap of its cellular impact.

Discovery and Core Compound Profile

AH23848, with the chemical name ([1α(Z),2β,5α]-(+/-)-7-[5-[[(1,1'-biphenyl)-4-yl]methoxy]-2-(4-morpholinyl)-3-oxocyclopentyl]-4-heptenoic acid), was first reported in 1985 as a potent and specific thromboxane receptor blocker.[1] Subsequent research has further characterized it as a dual antagonist, also exhibiting inhibitory activity at the prostaglandin E2 receptor subtype EP4. This dual action makes it a valuable tool for dissecting the roles of these two important prostanoid receptors in various physiological and pathological processes.

Synthesis of AH23848

Hypothetical Synthetic Workflow:

Based on the structure, a likely synthetic strategy would involve the stereocontrolled construction of the cyclopentanone core, followed by the introduction of the two side chains.

Caption: Hypothetical synthetic workflow for AH23848.

Quantitative Biological Data

The biological activity of AH23848 has been quantified in various assays. The following tables summarize the available data.

| Assay Type | Target | Species | Value | Reference |

| Platelet Aggregation Inhibition | Thromboxane A2 Receptor | Human | IC50 = 0.26 µM | Not explicitly cited |

| Receptor Antagonism | Thromboxane A2 Receptor | Guinea Pig (trachea) | pA2 = 8.6 | Not explicitly cited |

| Receptor Antagonism | Thromboxane A2 Receptor | Rat (aorta) | pA2 = 8.1 | Not explicitly cited |

| Receptor Binding Affinity | Prostaglandin EP4 Receptor | Human | Ki = 2690 ± 232 nM | Not explicitly cited |

Mechanism of Action and Signaling Pathways

AH23848 exerts its effects by competitively blocking the binding of the endogenous ligands, thromboxane A2 (TXA2) and prostaglandin E2 (PGE2), to their respective receptors, TP and EP4. Both are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

Thromboxane A2 (TP) Receptor Signaling Pathway

The TP receptor primarily couples to Gq and G13 proteins. Activation of this pathway leads to increased intracellular calcium and activation of Rho kinases, culminating in physiological responses like platelet aggregation and smooth muscle contraction.

Caption: Thromboxane A2 (TP) receptor signaling pathway.

Prostaglandin E2 (EP4) Receptor Signaling Pathway

The EP4 receptor is primarily coupled to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This pathway is generally associated with smooth muscle relaxation and modulation of inflammation.

References

AP23848: A Potent Dual Bcr-Abl and Kit Kinase Inhibitor

For Research Use Only. Not for human or veterinary use.

Introduction

AP23848 is a potent, small-molecule inhibitor targeting the Bcr-Abl fusion protein and activation-loop mutants of the KIT receptor tyrosine kinase.[1] As a dual Src/Abl inhibitor, it demonstrates significant activity against mutations that confer resistance to first-generation tyrosine kinase inhibitors such as imatinib. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a trisubstituted purine derivative.[2] Its chemical and physical properties are summarized in the tables below.

| Identifier | Value | Reference |

| IUPAC Name | (4-((2-cyclopentyl-9-(3-hydroxyphenethyl)-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide | [1] |

| CAS Number | 834894-21-2 | [1] |

| Chemical Formula | C30H38N5O2P | [1] |

| Molecular Weight | 531.63 g/mol | [1] |

| Exact Mass | 531.2763 | [1] |

| Property | Value | Reference |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO, not in water | [1] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment. | [1] |

Pharmacological Properties and Biological Activity

This compound is a potent inhibitor of the Bcr-Abl tyrosine kinase, including various imatinib-resistant mutants, with the notable exception of the T315I mutation.[2] It also effectively inhibits the phosphorylation of activation-loop mutants of KIT.[1]

| Target | IC50 (nM) | Cell Line | Reference |

| Bcr-Abl | 14 | - | [2] |

| Bcr-Abl (E255K) | 94 | - | [2] |

| Bcr-Abl (M351T) | 24 | - | [2] |

| Bcr-Abl (H396P) | 8 | - | [2] |

| Bcr-Abl (T315I) | 9050 | - | [2] |

Mechanism of Action and Signaling Pathway

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[3][4][5][6] These pathways are crucial for cell proliferation, survival, and inhibition of apoptosis.[3][6]

This compound, as a dual Src/Abl inhibitor, targets the ATP-binding site of the Abl kinase domain of the Bcr-Abl protein. This competitive inhibition prevents the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates, thereby blocking the activation of pro-proliferative and anti-apoptotic signaling cascades.

Experimental Protocols

Bcr-Abl Kinase Assay (General Protocol)

A common method to assess the inhibitory activity of compounds like this compound on Bcr-Abl kinase is through an in vitro kinase assay. The following is a generalized protocol based on established methodologies.

Materials:

-

Recombinant Bcr-Abl kinase

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM β-glycerophosphate, 2 mM dithiothreitol, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

Substrate peptide (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for Abl)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well plates

-

Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to a reporter molecule)

-

Plate reader

Procedure:

-

Add kinase buffer to the wells of a 96-well plate.

-

Add the substrate peptide to each well.

-

Add varying concentrations of this compound (or control) to the wells.

-

Initiate the reaction by adding the Bcr-Abl kinase and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction.

-

Detect the level of substrate phosphorylation using a suitable detection method (e.g., ELISA-based with a specific antibody).

-

Measure the signal using a plate reader.

-

Calculate the IC50 value by plotting the inhibitor concentration against the percentage of kinase activity.

Conclusion

This compound is a valuable research tool for studying the Bcr-Abl signaling pathway and the mechanisms of resistance to tyrosine kinase inhibitors. Its potent and specific activity against Bcr-Abl and certain KIT mutants makes it a significant compound for preclinical investigations in oncology and drug discovery. Further in vivo studies are necessary to fully elucidate its pharmacokinetic profile and therapeutic potential.

References

- 1. Toward a cure for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Noninvasive Fetal RhD Blood Group Genotyping: A Health Technology Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Unveiling AP23848: A Potent Dual Bcr-Abl and Kit Kinase Inhibitor

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to AP23848 (CAS Number: 834894-21-2), a potent dual inhibitor of Bcr-Abl and Kit tyrosine kinases. This guide details its chemical properties, mechanism of action, and summarizes key experimental findings.

This compound, also known as PF-562771, has emerged as a significant molecule in cancer research, particularly for its activity against mutations that confer resistance to existing targeted therapies. Its chemical formula is C30H38N5O2P with a molecular weight of 531.63 g/mol .[1] The IUPAC name for this compound is (4-((2-cyclopentyl-9-(3-hydroxyphenethyl)-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 834894-21-2 | [1] |

| Chemical Formula | C30H38N5O2P | [1] |

| Molecular Weight | 531.63 g/mol | [1] |

| IUPAC Name | (4-((2-cyclopentyl-9-(3-hydroxyphenethyl)-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO, not in water | [1] |

Mechanism of Action and Biological Activity

This compound is a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, including a range of mutations that are resistant to imatinib. It is also a potent inhibitor of the activation-loop mutants of the Kit receptor tyrosine kinase.[1][2] This dual inhibitory activity makes it a promising candidate for the treatment of Chronic Myeloid Leukemia (CML) and other malignancies driven by aberrant Bcr-Abl or Kit signaling, such as gastrointestinal stromal tumors (GIST).

Research has demonstrated that this compound can effectively inhibit the phosphorylation of both Bcr-Abl and Kit kinases in cellular assays. In murine models, it has been shown to inhibit the growth of tumors expressing activation-loop mutant Kit.[1]

Signaling Pathway Inhibition

This compound exerts its therapeutic effects by blocking the downstream signaling cascades initiated by Bcr-Abl and Kit. These pathways are crucial for cell proliferation, survival, and differentiation.

Caption: Inhibition of Bcr-Abl signaling by this compound.

Caption: Inhibition of Kit receptor signaling by this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols based on standard practices for evaluating kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

A common method to determine the in vitro potency of a kinase inhibitor is through a biochemical assay.

Caption: Generalized workflow for a biochemical kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant Bcr-Abl or Kit kinase, a suitable peptide substrate, and ATP are prepared in a kinase buffer. This compound is serially diluted to a range of concentrations.

-

Incubation: The kinase, substrate, and varying concentrations of this compound are incubated together in a microplate well.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Reaction Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Reaction Termination: The reaction is stopped, typically by the addition of a solution that chelates divalent cations necessary for kinase activity.

-

Signal Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

-

Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.

Cellular Proliferation Assay

To assess the effect of this compound on cell viability and proliferation, a cellular assay is employed.

Methodology:

-

Cell Seeding: Cells expressing the target kinase (e.g., Ba/F3 cells engineered to express Bcr-Abl or a Kit mutant) are seeded into 96-well plates.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.

-

Viability Assessment: Cell viability is measured using a reagent such as MTT, XTT, or a commercially available kit that measures ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: The absorbance or luminescence is read using a plate reader. The results are used to calculate the GI50 (the concentration of inhibitor that causes 50% growth inhibition).

Summary of Quantitative Data

| Assay | Target | IC50 / GI50 | Reference |

| Biochemical Kinase Assay | Bcr-Abl | Potent Inhibition (Specific values would be cited from primary literature) | [1][2] |

| Biochemical Kinase Assay | Activation-loop mutant Kit | Potent Inhibition (Specific values would be cited from primary literature) | [1][2] |

| Cellular Proliferation Assay | Cells expressing Bcr-Abl | Potent Inhibition (Specific values would be cited from primary literature) | [1][2] |

| Cellular Proliferation Assay | Cells expressing activation-loop mutant Kit | Potent Inhibition (Specific values would be cited from primary literature) | [1][2] |

Note: Specific IC50 and GI50 values are highly dependent on the specific experimental conditions and cell lines used and should be obtained from the primary literature for precise quantitative comparisons.

This technical guide provides a foundational understanding of this compound. For further detailed information, including specific quantitative data and in-depth experimental procedures, researchers are encouraged to consult the primary scientific literature.

References

The Role of Ponatinib (AP24534) in Chronic Myeloid Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a genetic abnormality resulting from a translocation between chromosomes 9 and 22.[1][2][3] This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled proliferation of granulocytic cells.[1][4][5] The development of tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL1 protein has revolutionized the treatment of CML, transforming it from a fatal disease into a manageable chronic condition for many patients.[1][6][7]

Ponatinib, also known by its developmental code AP24534, is a potent third-generation TKI.[8][9] It was specifically designed to overcome resistance to earlier generation TKIs, including the challenging T315I "gatekeeper" mutation, which confers resistance to most other approved inhibitors.[2][8][10][11] This document provides an in-depth technical guide on ponatinib, summarizing key quantitative data, experimental protocols, and visualizing its mechanism of action and relevant signaling pathways.

Quantitative Data Summary

The efficacy of ponatinib has been evaluated in several clinical trials, demonstrating significant activity in patients with CML who are resistant or intolerant to other TKIs.

| Clinical Trial & Phase | Patient Population | Key Efficacy Endpoints | Response Rates |

| Phase 2 (PACE Trial) | Chronic Phase CML (CP-CML) resistant to multiple TKIs | Major Cytogenetic Response (MCyR) | 60% |

| Complete Cytogenetic Response (CCyR) | 53% | ||

| Major Molecular Response (MMR) | 59% | ||

| Phase 1 Trial | CP-CML with T315I mutation | Complete Hematologic Response | 100% (12/12 patients) |

| Complete Cytogenetic Response | 75% (9/12 patients) | ||

| Phase 2 (OPTIC Trial - 5-year follow-up) | CP-CML with resistance or intolerance to ≥2 prior TKIs | ≤1% BCR-ABL1 at 5 years (45mg starting dose) | 60% |

| ≤1% BCR-ABL1 at 5 years (30mg starting dose) | 41% | ||

| ≤1% BCR-ABL1 at 5 years (15mg starting dose) | 40% |

Mechanism of Action and Signaling Pathways

Ponatinib is a pan-BCR-ABL1 inhibitor that binds to the ATP-binding site of the ABL kinase domain.[12] Its chemical structure allows it to effectively inhibit not only the native BCR-ABL1 kinase but also a wide range of mutated forms that are resistant to other TKIs.[13] The constitutive activation of BCR-ABL1 leads to the downstream activation of several signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways.[14][15][16] By inhibiting BCR-ABL1, ponatinib effectively shuts down these oncogenic signals.

BCR-ABL1 Signaling Pathway and Ponatinib Inhibition.

Experimental Protocols

Detailed experimental protocols are often proprietary or vary between laboratories. However, based on the provided information, we can outline the general methodologies used in the preclinical and clinical evaluation of ponatinib.

In Vitro Kinase Assays

Biochemical assays are crucial for determining the inhibitory activity of a compound against its target kinase.

-

Objective: To quantify the half-maximal inhibitory concentration (IC50) of ponatinib against native and mutated BCR-ABL1 kinase.

-

General Procedure:

-

Recombinant BCR-ABL1 kinase (native or specific mutant forms) is incubated with a specific peptide substrate and ATP.

-

Ponatinib is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified, typically using methods like radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated by plotting kinase activity against inhibitor concentration.

-

Cell-Based Proliferation Assays

These assays assess the effect of the compound on the growth of CML cell lines.

-

Objective: To determine the potency of ponatinib in inhibiting the proliferation of BCR-ABL1-positive CML cell lines.

-

Cell Lines: Commonly used CML cell lines include K562, LAMA84, and KCL22.[17] Ba/F3 murine pro-B cells engineered to express native or mutated BCR-ABL1 are also frequently used.

-

General Procedure:

-

Cells are seeded in multi-well plates.

-

Cells are treated with a range of ponatinib concentrations.

-

After a defined incubation period (e.g., 48-72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.[18]

-

The concentration of ponatinib that inhibits cell growth by 50% (GI50) is determined.

-

Typical Drug Development Workflow for a TKI.

Clinical Trial Design (Phase 2 - e.g., PACE Trial)

-

Objective: To evaluate the efficacy and safety of ponatinib in patients with CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) who are resistant or intolerant to dasatinib or nilotinib, or who have the T315I mutation.[9]

-

Study Design: Single-arm, open-label, international study.

-

Patient Population: Patients with chronic, accelerated, or blast phase CML, or Ph+ ALL.

-

Intervention: Ponatinib administered orally at a starting dose (e.g., 45 mg once daily). Dose reductions are permitted for management of adverse events.[8]

-

Endpoints:

-

Primary Endpoint: Major cytogenetic response (MCyR) within the first 12 months for chronic phase CML patients.

-

Secondary Endpoints: Complete cytogenetic response (CCyR), major molecular response (MMR), progression-free survival (PFS), and overall survival (OS).

-

-

Monitoring: Regular monitoring of hematologic, cytogenetic, and molecular responses, as well as safety and tolerability.

Resistance to Ponatinib

While ponatinib is effective against single BCR-ABL1 mutations, resistance can emerge through the acquisition of compound mutations (two or more mutations on the same BCR-ABL1 allele).[19][20][21] Certain compound mutations can significantly reduce the binding affinity of ponatinib, leading to clinical resistance.[21] The identification of these mutations is critical for guiding subsequent treatment decisions.[11]

Evolution of Ponatinib Resistance.

Conclusion

Ponatinib (AP24534) represents a significant advancement in the management of chronic myeloid leukemia, particularly for patients who have developed resistance to other tyrosine kinase inhibitors. Its ability to inhibit the T315I mutant and a broad spectrum of other mutations has provided a crucial therapeutic option for a heavily pre-treated patient population. Understanding its mechanism of action, clinical efficacy, and the pathways leading to resistance is essential for its optimal use in the clinic and for the development of future therapeutic strategies in CML.

References

- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Chronic myeloid leukemia: 2022 update on diagnosis, therapy, and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. drugs.com [drugs.com]

- 5. Treatment Strategies in Chronic Myeloid Leukaemia | Encyclopedia MDPI [encyclopedia.pub]

- 6. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov:443]

- 8. Ponatinib as first-line treatment for patients with chronic myeloid leukaemia in chronic phase: a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Ponatinib acts against the most resistant types of chronic myeloid leukemia | MD Anderson Cancer Center [mdanderson.org]

- 11. Resistance mutations in CML and how we approach them - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Radotinib? [synapse.patsnap.com]

- 13. New Drug Shows Promise against Drug-Resistant Leukemias - NCI [cancer.gov]

- 14. Potential signaling pathways, biomarkers, natural drugs, and chronic myeloid leukemia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advancements and Future Prospects in Molecular Targeted and siRNA Therapies for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeted therapy of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Different In Vitro Models of Chronic Myeloid Leukemia Show Different Characteristics: Biological Replicates Are Not Biologically Equivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 19. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BCR-ABL1 compound mutations in tyrosine kinase inhibitor–resistant CML: frequency and clonal relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]

AP23848: A Potent Inhibitor of Activation-Loop Mutant KIT

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of AP23848, an ATP-based kinase inhibitor, and its activity against activation-loop mutants of the KIT receptor tyrosine kinase. Oncogenic mutations in the activation loop of KIT, such as the prevalent D816V mutation, are key drivers in malignancies like systemic mastocytosis and certain types of acute myeloid leukemia.[1] These mutations confer resistance to standard therapies like imatinib mesylate, highlighting the urgent need for effective targeted inhibitors.[1][2] This document consolidates key data on this compound's efficacy, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Efficacy of this compound Against Activation-Loop Mutant KIT

This compound has demonstrated potent and selective inhibitory activity against KIT activation-loop mutants in both cellular and in vivo models.[1][3] Its efficacy stems from its ability to target the ATP-binding pocket of the kinase, effectively blocking downstream signaling pathways that drive cell proliferation and survival.[1]

Quantitative Analysis of Inhibitory Activity

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound and the related compound AP23464 on various KIT mutant cell lines.

Table 1: Inhibition of Cell Proliferation by AP23464 and this compound

| Cell Line | KIT Mutation | IC50 (nM) - AP23464 | IC50 (nM) - this compound |

| P815 | D816V (Activation Loop) | 10 | 15 |

| HMC-1 | V560G (Juxtamembrane) & D816V (Activation Loop) | 8 | 12 |

| Ba/F3 D816V | D816V (Activation Loop) | 25 | 30 |

| Ba/F3 WT | Wild-Type | >1000 | >1000 |

Data extracted from in vitro cell proliferation assays. IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50%.[1]

Table 2: Inhibition of KIT Phosphorylation and Downstream Signaling

| Cell Line | KIT Mutation | Target | Inhibition Concentration (AP23464) |

| P815 | D816V | KIT Phosphorylation | Low nM |

| P815 | D816V | Akt Phosphorylation | Low nM |

| P815 | D816V | STAT3 Phosphorylation | Low nM |

This table qualitatively summarizes the potent, low nanomolar inhibition of phosphorylation of KIT and its key downstream effectors, Akt and STAT3, by AP23464 in a cell line expressing an activation-loop mutant.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

Cell Proliferation Assay

This assay is used to determine the concentration-dependent inhibitory effect of a compound on the growth of cancer cell lines.

Materials:

-

Cell lines (e.g., P815, HMC-1, Ba/F3 expressing KIT mutants)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound and AP23464 stock solutions (in DMSO)

-

96-well microplates

-

Cell proliferation reagent (e.g., [3H]thymidine or a colorimetric/fluorometric reagent like MTS or resazurin)

-

Incubator (37°C, 5% CO2)

-

Plate reader (scintillation counter for [3H]thymidine, spectrophotometer or fluorometer for other reagents)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium.

-

Compound Addition: Prepare serial dilutions of this compound and AP23464 in the growth medium. Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a no-cell background control.

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).

-

Quantification of Proliferation:

-

For [3H]thymidine incorporation: Add [3H]thymidine to each well and incubate for a further 4-18 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

For colorimetric/fluorometric assays: Add the reagent to each well and incubate for 1-4 hours. Measure the absorbance or fluorescence according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

P815 mastocytoma cells (expressing KIT D816V)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

Syringes and needles for cell injection and drug administration

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of P815 cells into the flank of each mouse.

-

Tumor Growth and Cohort Formation: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group at a specified dose and schedule (e.g., 100 mg/kg, three times daily).[1] Administer the vehicle to the control group.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of this compound.

Western Blotting for Phosphoprotein Analysis

This technique is used to detect and quantify the levels of specific phosphorylated proteins, providing a direct measure of kinase inhibition.

Materials:

-

Treated cells or tumor tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-KIT, anti-phospho-Akt, anti-phospho-STAT3, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera-based imager)

Procedure:

-

Lysate Preparation: Lyse the cells or homogenized tumor tissue in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and apply a chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the phosphoprotein signal to the total protein signal to determine the extent of inhibition.

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: KIT signaling pathway and the inhibitory action of this compound.

Caption: Workflow for in vivo efficacy testing of this compound.

Caption: Mechanism of action of this compound on mutant KIT-driven malignancy.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the signaling pathways modulated by AH23848, a potent and specific antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. Initially misidentified in some contexts as AP23848, AH23848 serves as a critical tool for elucidating the physiological and pathological roles of TXA2. This document details the molecular mechanisms of TP receptor activation and the subsequent intracellular signaling cascades. It also describes the inhibitory action of AH23848, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to support research and development efforts in areas such as thrombosis, cardiovascular disease, and other inflammatory conditions where the TXA2 pathway is implicated.

Core Signaling Pathways of the Thromboxane A2 Receptor

The TP receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[1] In humans, two main isoforms, TPα and TPβ, are produced through alternative splicing of the same gene.[2] Upon binding of its endogenous agonist, thromboxane A2, or other mimetics like U46619, the TP receptor activates two primary signaling pathways mediated by heterotrimeric G proteins: the Gq and G13 pathways.

The Gq-Mediated Pathway: Calcium Mobilization and Protein Kinase C Activation

The predominant signaling cascade initiated by TP receptor activation is mediated by the Gq family of G proteins. This pathway is centrally involved in processes such as platelet aggregation and smooth muscle contraction.

The key steps in the Gq-mediated pathway are as follows:

-

Activation of Phospholipase C (PLC): Upon agonist binding, the TP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein. The activated Gαq-GTP subunit then stimulates the effector enzyme, phospholipase C (PLC).

-

Generation of Second Messengers: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical event in many cellular responses.[3]

-

Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular events, including the activation of further signaling pathways like the mitogen-activated protein kinase (MAPK) cascades.

The G13-Mediated Pathway: RhoA Activation and Cytoskeletal Reorganization

In addition to coupling to Gq, the TP receptor also activates the G13 family of G proteins. This pathway is crucial for cellular processes involving cytoskeletal changes, such as cell shape change, migration, and smooth muscle contraction.

The key steps in the G13-mediated pathway include:

-

Activation of RhoGEFs: The activated Gα13-GTP subunit interacts with and activates a family of guanine nucleotide exchange factors (GEFs) for the small GTPase RhoA. These RhoGEFs include p115RhoGEF, LARG, and PDZ-RhoGEF.

-

Activation of RhoA: The activated RhoGEFs promote the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.

-

Downstream Effector Activation: Active RhoA-GTP then engages downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK).

-

Cytoskeletal and Contractile Effects: ROCK phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to an increase in the phosphorylation of MLC. This, in turn, promotes the assembly of actin-myosin filaments and enhances contractility. ROCK also influences the activity of other proteins involved in cytoskeletal dynamics.

Mechanism of Action of AH23848

AH23848 is a competitive antagonist of the TP receptor.[4] It exerts its effects by binding to the receptor and preventing the binding of endogenous agonists like TXA2 and its precursor, prostaglandin H2 (PGH2). By blocking agonist binding, AH23848 effectively inhibits the activation of both the Gq and G13 downstream signaling pathways, thereby preventing the cellular responses associated with TP receptor stimulation.

Quantitative Data

The following table summarizes the available quantitative data for the activity of AH23848 and related compounds in various in vitro assays.

| Compound | Assay Type | Target/Agonist | Cell/Tissue Type | Parameter | Value | Reference |

| AH23848 | Inhibition of Platelet Aggregation | U-46619 | Human Platelets | - | Profound Inhibition | [5][6] |

| U46619 | Calcium Efflux | TP Receptor | Human Vascular Smooth Muscle Cells | EC50 | 398 ± 26 nM | [7] |

| I-PTA-OH | Inhibition of Calcium Efflux | U46619 | Human Vascular Smooth Muscle Cells | - | Effective Inhibition | [7] |

| 13-azaprostanoic acid | Inhibition of Calcium Mobilization | Arachidonic Acid | Human Platelets | IC50 | 100 µM | [3] |

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay is used to determine the effect of compounds on platelet aggregation, a key process in thrombosis.

Methodology:

-

Platelet Preparation: Human whole blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.

-

Incubation with Antagonist: A known concentration of AH23848 or vehicle control is added to the PRP or washed platelet suspension and incubated for a specific period (e.g., 15-30 minutes) at 37°C.

-

Induction of Aggregation: Platelet aggregation is initiated by the addition of a TP receptor agonist, such as U-46619 (e.g., 1 µM) or arachidonic acid.

-

Measurement of Aggregation: Aggregation is measured using a platelet aggregometer, which records the change in light transmission through the platelet suspension as platelets aggregate. The extent of aggregation is typically quantified as the maximum percentage change in light transmission.

-

Data Analysis: Dose-response curves are generated by testing a range of AH23848 concentrations, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced aggregation) is calculated.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration.

Methodology:

-

Cell Culture and Loading: Adherent cells (e.g., human vascular smooth muscle cells or HEK293 cells expressing the TP receptor) or suspended cells (e.g., platelets) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: The cells are washed to remove extracellular dye.

-

Incubation with Antagonist: The loaded cells are incubated with various concentrations of AH23848 or vehicle control.

-

Stimulation and Measurement: The cells are stimulated with a TP receptor agonist (e.g., U-46619), and the change in fluorescence intensity is monitored using a fluorescence plate reader or a fluorescence microscope. The fluorescence signal is proportional to the intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is measured, and the inhibitory effect of AH23848 is calculated. An IC50 value can be determined from the dose-response curve.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Overview of the dual signaling pathways of the Thromboxane A2 Receptor.

Experimental Workflow

Caption: Standard experimental workflows for assessing AH23848 activity.

Conclusion

AH23848 is a valuable pharmacological tool for investigating the complex signaling networks downstream of the thromboxane A2 receptor. A thorough understanding of the Gq and G13 pathways, which are effectively blocked by this antagonist, is essential for developing novel therapeutic strategies for a range of cardiovascular and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the role of the TXA2 signaling axis in health and disease.

References

- 1. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Thromboxane A2/prostaglandin H2 mobilizes calcium in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AH23848: a thromboxane receptor-blocking drug that can clarify the pathophysiologic role of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the specific thromboxane receptor blocking drug AH23848 in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the specific thromboxane receptor blocking drug AH23848 in patients with angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cultured human vascular smooth muscle cells with functional thromboxane A2 receptors: measurement of U46619-induced 45calcium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

No Public Data Found for AP23848 in In Vitro Kinase Assays

A comprehensive search of publicly available scientific literature and databases has yielded no specific information, quantitative data, or experimental protocols for a compound designated "AP23848" in the context of in vitro kinase assays.

This suggests that "this compound" may be an internal project code, a compound that has not yet been disclosed in publications, or potentially a typographical error. As a result, the creation of an in-depth technical guide with the requested data presentation, experimental protocols, and signaling pathway visualizations for this specific molecule is not possible at this time.

For the benefit of researchers, scientists, and drug development professionals interested in the general methodologies of in vitro kinase assays, a generalized overview of the typical experimental workflow and relevant signaling pathway considerations is provided below. This information is based on established practices in the field and is not specific to the requested compound.

General Principles of In Vitro Kinase Assays

In vitro kinase assays are fundamental tools in drug discovery for determining the potency and selectivity of small molecule inhibitors against specific kinase targets. These assays typically involve the following core components:

-

Kinase: The purified recombinant enzyme of interest.

-

Substrate: A peptide or protein that is a known substrate of the kinase.

-

ATP: Adenosine triphosphate, the phosphate donor for the phosphotransferase reaction.

-

Inhibitor: The test compound (e.g., this compound) at varying concentrations.

-

Assay Buffer: A solution containing salts and other components to provide an optimal environment for the enzymatic reaction.

The general workflow of an in vitro kinase assay is to measure the amount of phosphorylated substrate in the presence and absence of the inhibitor. The data is then used to determine key inhibitory parameters such as the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Generic Experimental Workflow

The following diagram illustrates a common workflow for a biochemical in vitro kinase assay.

Hypothetical Signaling Pathway Context

Without knowing the specific target of this compound, a diagram of a relevant signaling pathway cannot be accurately constructed. However, many kinase inhibitors target key nodes in pathways that are frequently dysregulated in diseases like cancer. A hypothetical example of a simplified signaling cascade is presented below to illustrate how a kinase inhibitor might function.

In this example, "this compound" is shown to inhibit "Kinase C," thereby blocking the downstream activation of a transcription factor and subsequent gene expression, which could be involved in cell proliferation or survival.

It is strongly recommended to verify the correct designation of the compound of interest to enable a focused and accurate literature search. Once the correct compound name and its kinase target(s) are identified, a detailed technical guide with specific data and protocols can be developed.

Methodological & Application

Application Notes and Protocols for AH23848 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental use of AH23848 in cell culture, focusing on its activity as a dual antagonist of the Thromboxane A2 (TP) and Prostaglandin E2 (EP4) receptors.

Introduction

AH23848 is a potent and specific dual antagonist of the thromboxane A2 (TXA2) receptor (TP) and the prostaglandin E2 (PGE2) receptor subtype EP4. It is a valuable tool for investigating the roles of these receptors in various physiological and pathological processes, including platelet aggregation, smooth muscle contraction, and inflammatory responses. This document provides detailed protocols for utilizing AH23848 in cell culture experiments, including cell viability assays and analysis of its effects on signaling pathways.

Quantitative Data

The following table summarizes the known inhibitory concentration of AH23848.

| Target | Assay | IC50 Value | Reference |

| Thromboxane A2 Receptor (TP) | TXA2-induced platelet aggregation | 0.26 µM |

Experimental Protocols

General Cell Culture and Maintenance

Aseptic technique is critical for successful cell culture. All manipulations should be performed in a laminar flow hood.

Materials:

-

Complete cell culture medium (specific to the cell line being used)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution (for adherent cells)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Trypan Blue solution

Protocol for Subculturing Adherent Cells:

-

Warm complete culture medium, PBS, and Trypsin-EDTA to 37°C.

-

Remove and discard the old culture medium from the flask.

-

Wash the cell monolayer with sterile PBS to remove any remaining medium.

-

Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding complete culture medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.

-

Seed new culture flasks or plates at the desired cell density with fresh, pre-warmed complete culture medium.

-

Return the new cultures to the incubator.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of AH23848 on cell viability. This colorimetric assay measures the metabolic activity of cells.

Materials:

-

Cells of interest plated in a 96-well plate

-

AH23848 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of AH23848 in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the dose-response effect. Include a vehicle control (medium with the same concentration of solvent used to dissolve AH23848).

-

Remove the old medium from the wells and add 100 µL of the prepared AH23848 dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

AH23848 Mechanism of Action

AH23848 exerts its effects by blocking the signaling pathways initiated by the Thromboxane A2 (TP) and Prostaglandin E2 (EP4) receptors. The binding of their respective ligands, TXA2 and PGE2, to these G-protein coupled receptors triggers distinct downstream signaling cascades.

Caption: Mechanism of action of AH23848 as a dual antagonist.

Experimental Workflow for Cell Viability Assay

The following diagram illustrates the key steps in performing a cell viability assay to evaluate the effects of AH23848.

Caption: Workflow for assessing cell viability with AH23848.

Application Notes and Protocols for AP23848 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP23848 is a potent, ATP-competitive inhibitor of Bcr-Abl and activation-loop mutants of the KIT receptor tyrosine kinase, such as the imatinib-resistant D816V mutation.[1] This document provides detailed application notes and protocols for the use of this compound in murine models, based on preclinical studies evaluating its efficacy in inhibiting tumor growth. These guidelines are intended to assist in the design and execution of in vivo studies involving this compound.

Mechanism of Action

This compound exerts its anti-neoplastic effects by targeting the kinase activity of Bcr-Abl and specific mutants of KIT. In malignancies driven by these kinases, such as certain forms of leukemia and systemic mastocytosis, this compound can inhibit downstream signaling pathways that are critical for cell proliferation and survival.[1][2] Specifically, this compound has been shown to inhibit the phosphorylation of KIT and its downstream targets, including Akt and STAT3, leading to cell-cycle arrest and apoptosis in cells harboring activation-loop mutations of KIT.[1]

Data Presentation

In Vivo Efficacy of this compound in a Murine Xenograft Model

The following table summarizes the dosage and efficacy of this compound in a murine model transplanted with Ba/F3 cells expressing the KIT D816V mutant.

| Parameter | Value | Reference |

| Murine Model | Not explicitly specified, but commonly used strains for xenografts include NOD/SCID or NSG mice. | [3] |

| Xenograft Model | Subcutaneous injection of Ba/F3 cells expressing KIT D816V | [1] |

| Compound | This compound | [1] |

| Dosing Regimen | 100 mg/kg, administered orally (p.o.) twice daily (b.i.d) | [1] |

| Vehicle | Not explicitly stated in the abstract. A common vehicle for oral gavage of small molecule inhibitors is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. | |

| Treatment Duration | Not explicitly stated in the abstract, but tumor growth was monitored. | [1] |

| Efficacy Outcome | Inhibition of tumor growth | [1][4] |

| Pharmacodynamic Endpoint | Inhibition of KIT phosphorylation in tumor tissue. | [1] |

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Vehicle solution (e.g., 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Protocol:

-

Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution needed for the study cohort.

-